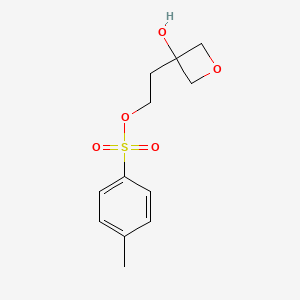
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-hydroxyoxetane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity with various nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These interactions are crucial in its applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonamide
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonothiol
Uniqueness
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydroxyl group and a sulfonate group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-7-6-12(13)8-16-9-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
JBFVPFVWGHOKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















